molecular formula C18H20BrClN2O3S B296317 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-isopropylacetamide

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-isopropylacetamide

Cat. No. B296317
M. Wt: 459.8 g/mol
InChI Key: YKUYSJHAGQBRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-isopropylacetamide, commonly known as BSA, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea drug that is primarily used as a hypoglycemic agent for the treatment of type 2 diabetes mellitus. BSA has been found to be effective in lowering blood glucose levels by stimulating insulin secretion from pancreatic beta cells. In addition to its hypoglycemic properties, BSA has also been found to have other biochemical and physiological effects that make it a valuable tool for scientific research.

Mechanism of Action

The mechanism of action of BSA involves the stimulation of insulin secretion from pancreatic beta cells. BSA binds to the sulfonylurea receptor on the beta cell membrane, which leads to the closure of ATP-sensitive potassium channels. This depolarizes the cell membrane and triggers the opening of voltage-gated calcium channels, which results in an influx of calcium ions into the cell. The increase in intracellular calcium levels stimulates the release of insulin from the beta cells.
Biochemical and Physiological Effects:
In addition to its hypoglycemic properties, BSA has been found to have other biochemical and physiological effects. It has been shown to increase the activity of the enzyme pyruvate kinase, which is involved in glucose metabolism. BSA has also been found to enhance glucose uptake by skeletal muscle and adipose tissue. Furthermore, BSA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

BSA has several advantages as a tool for scientific research. It is a potent insulinotropic agent that can be used to study insulin secretion and glucose metabolism. BSA is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using BSA in lab experiments. It has been found to have some toxic effects on pancreatic beta cells, which can limit its use in certain experiments. Additionally, BSA can be expensive and difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving BSA. One area of interest is the development of new sulfonylurea drugs that are more effective and have fewer side effects than BSA. Another area of research is the investigation of the role of BSA in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BSA and its potential applications in scientific research.

Synthesis Methods

The synthesis of BSA involves the reaction of 2-chlorobenzylamine with N-isopropylacetamide in the presence of sulfuric acid. The resulting product is then reacted with 4-bromobenzenesulfonyl chloride to form BSA. The synthesis of BSA is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BSA has been extensively used in scientific research due to its various biochemical and physiological effects. It has been found to have a potent insulinotropic effect, which makes it a valuable tool for studying insulin secretion and glucose metabolism in vitro and in vivo. BSA has also been used to investigate the role of ATP-sensitive potassium channels in insulin secretion.

properties

Molecular Formula

C18H20BrClN2O3S

Molecular Weight

459.8 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(2-chlorophenyl)methyl]amino]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H20BrClN2O3S/c1-13(2)21-18(23)12-22(11-14-5-3-4-6-17(14)20)26(24,25)16-9-7-15(19)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,21,23)

InChI Key

YKUYSJHAGQBRNN-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)NC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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